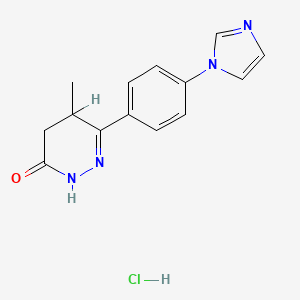
CI-930 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CI-930 hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C14H15ClN4O and its molecular weight is 290.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cardiovascular Therapeutics
Mechanism of Action
CI-930 hydrochloride enhances cardiac contractility and induces vasodilation by inhibiting phosphodiesterase type III, leading to increased intracellular cyclic adenosine monophosphate levels. This mechanism results in improved cardiac output and reduced vascular resistance.
Clinical Studies
In a study involving patients with severe congestive heart failure, intravenous administration of this compound resulted in a significant increase in cardiac index (from 1.73 ± 0.48 to 2.38 ± 0.55 L/min/m²) and a reduction in pulmonary capillary wedge pressure (from 19.2 ± 7.9 to 12.5 ± 6.4 mm Hg) . These findings indicate that CI-930 can effectively improve hemodynamic parameters without adversely affecting heart rate or systemic arterial pressure.
| Parameter | Before Treatment | After Treatment | p-value |
|---|---|---|---|
| Cardiac Index (L/min/m²) | 1.73 ± 0.48 | 2.38 ± 0.55 | <0.001 |
| Pulmonary Capillary Wedge Pressure (mm Hg) | 19.2 ± 7.9 | 12.5 ± 6.4 | <0.001 |
| Mean Right Atrial Pressure (mm Hg) | 7.5 ± 6.3 | 3.6 ± 4.0 | <0.001 |
Potential in Chronic Heart Failure Management
This compound has been evaluated for chronic use in patients with heart failure who are refractory to standard therapies, such as angiotensin-converting enzyme inhibitors and diuretics . Long-term administration showed subjective improvements in approximately 50% of patients, indicating its potential role in chronic management strategies.
Research Insights on Dosage and Administration
The pharmacokinetics of CI-930 suggest a duration of action ranging from 9 to 12 hours, making it suitable for both acute and chronic treatment scenarios . The oral formulation has demonstrated efficacy comparable to intravenous administration, which is particularly beneficial for outpatient management.
Case Studies and Clinical Trials
Several clinical trials have assessed the efficacy and safety profile of this compound:
Propriétés
Numéro CAS |
90791-23-4 |
|---|---|
Formule moléculaire |
C14H15ClN4O |
Poids moléculaire |
290.75 g/mol |
Nom IUPAC |
3-(4-imidazol-1-ylphenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one;hydrochloride |
InChI |
InChI=1S/C14H14N4O.ClH/c1-10-8-13(19)16-17-14(10)11-2-4-12(5-3-11)18-7-6-15-9-18;/h2-7,9-10H,8H2,1H3,(H,16,19);1H |
Clé InChI |
KVDAKRXRZYHBMP-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3.Cl |
SMILES canonique |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3.Cl |
Numéros CAS associés |
86798-59-6 (Parent) |
Synonymes |
4,5-dihydro-6-(4-(imidazol-1-yl)phenyl)-5-methyl-3(2H)-pyridazinone CI 930 CI 930 hydrochloride CI-930 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















